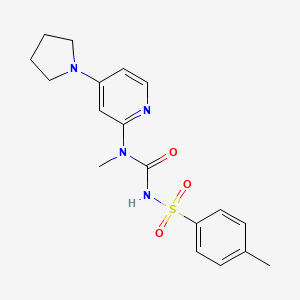
1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea is a complex organic compound that features a combination of sulfonyl, pyrrolidine, and pyridine moieties. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling with sulfonyl and urea groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and isocyanates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-{3-[(4-methylphenyl)sulfonyl]-2-triazen-1-yl}-1H-pyrrole
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
Uniqueness
1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
75291-67-7 |
|---|---|
Molecular Formula |
C18H22N4O3S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea |
InChI |
InChI=1S/C18H22N4O3S/c1-14-5-7-16(8-6-14)26(24,25)20-18(23)21(2)17-13-15(9-10-19-17)22-11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,23) |
InChI Key |
MITOWNDDIFTIEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C)C2=NC=CC(=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















